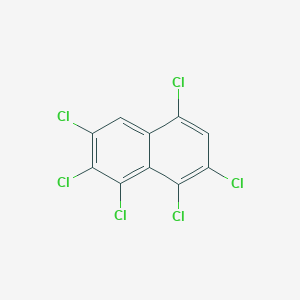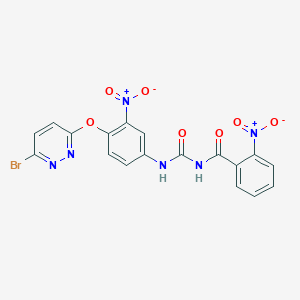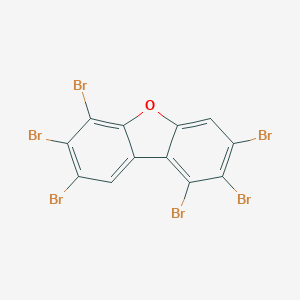![molecular formula C12H13N3 B008818 7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene CAS No. 102064-38-0](/img/structure/B8818.png)
7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene, also known as DMT, is a heterocyclic compound that has a unique structure and properties. It is widely used in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The exact mechanism of action of 7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the serotonin and dopamine systems. 7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene has been shown to bind to the serotonin 5-HT2A receptor, which is thought to be responsible for its hallucinogenic effects. 7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene has also been shown to increase the release of dopamine in the brain, which may contribute to its mood-elevating effects.
Efectos Bioquímicos Y Fisiológicos
7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene has been shown to have a wide range of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature, as well as to cause dilation of the pupils. 7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene also has profound effects on consciousness, including altered perception, thought, and emotion. These effects are thought to be due to its ability to activate the brain's serotonin and dopamine systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene has several advantages for lab experiments, including its high potency, rapid onset of action, and short duration of action. These properties make it an ideal tool for studying the effects of hallucinogenic drugs on the brain and behavior. However, 7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene also has several limitations, including its potential for abuse and its potential to cause adverse effects, such as anxiety, paranoia, and psychosis.
Direcciones Futuras
There are several future directions for 7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene research, including the development of new synthetic methods for producing 7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene and its analogs, the identification of new biological targets for 7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene, and the development of new therapeutic applications for 7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene. Additionally, there is a need for further research into the long-term effects of 7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene use and its potential for abuse. Overall, 7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene is a promising compound that has the potential to be an important tool for scientific research and a valuable therapeutic agent.
Métodos De Síntesis
7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene can be synthesized using various methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Eschweiler-Clarke reaction. The Pictet-Spengler reaction is the most commonly used method for synthesizing 7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene. It involves the condensation of tryptamine with an aldehyde or ketone in the presence of a Lewis acid catalyst. The reaction proceeds through a tetrahedral intermediate, which undergoes cyclization to form the 7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene molecule.
Aplicaciones Científicas De Investigación
7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene has been widely used in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to have a wide range of biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory activities. 7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene has also been shown to have potential as a neuroprotective agent and a treatment for certain neurological disorders.
Propiedades
IUPAC Name |
7,7-dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-12(2)10-6-4-8-15(10)11-9(14-12)5-3-7-13-11/h3-8,14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSGEVPNRKZQKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CN2C3=C(N1)C=CC=N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B8735.png)

![Benz[a]anthracene-7,12-dicarboxaldehyde](/img/structure/B8740.png)




![5-[[2-[[5-(Diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride](/img/structure/B8755.png)

![(E)-6,7-dihydrobenzo[b]thiophen-4(5h)-one oxime](/img/structure/B8759.png)



